![molecular formula C13H11N3O2S B5547436 N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[2-(pyrimidin-2-ylthio)acetyl]benzamide and related compounds often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. These synthetic routes are designed to introduce or modify specific functional groups, enabling the formation of the desired compound with high purity and yield. Techniques such as one-pot synthesis and catalytic reactions in water have been reported to enhance the efficiency of these processes, contributing to the development of environmentally friendly methodologies (Chidrawar, 2017).

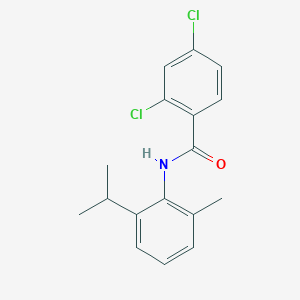

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a thioether linkage, and an acetylbenzamide moiety. This arrangement influences the compound's electronic distribution, conformational preferences, and intermolecular interactions. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often employed to elucidate the structural details of such molecules, providing insights into their stability, reactivity, and potential for forming complexes with metals or other organic compounds.

Chemical Reactions and Properties

Compounds like this compound participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are influenced by the compound’s functional groups, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity patterns of these compounds are crucial for their application in synthetic chemistry and drug development (Elgemeie, 2020).

Applications De Recherche Scientifique

Histone Deacetylase Inhibition for Anticancer Activity

N-[2-(pyrimidin-2-ylthio)acetyl]benzamide derivatives have been studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds can selectively inhibit HDACs at submicromolar concentrations, leading to blocked cancer cell proliferation, histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This indicates a promising avenue for anticancer drug development, with some derivatives already undergoing clinical trials (Zhou et al., 2008).

Modulation of Potassium Channels for Epilepsy Treatment

Research into this compound derivatives has also uncovered their utility as KCNQ2/Q3 potassium channel openers. These channels are implicated in neurological conditions such as epilepsy and pain. Certain derivatives were found to be active in animal models of these conditions, highlighting the therapeutic potential of these compounds in neurology (Amato et al., 2011).

Analytical Applications in Pharmaceutical Quality Control

The compound and its related derivatives have been employed in analytical methodologies, such as nonaqueous capillary electrophoresis, to separate and identify pharmaceutical compounds and their impurities. This application is crucial for the quality control of medications, ensuring their safety and efficacy (Ye et al., 2012).

Amplification of Antibacterial Agents

Derivatives of this compound have been explored for their ability to enhance the efficacy of antibacterial agents like phleomycin against bacterial cultures. This suggests a role in developing more potent antibacterial therapies, which is increasingly important in the face of growing antibiotic resistance (Brown & Iwai, 1979).

Transition Metal Complexes with Antibacterial Activity

The compound has been utilized to synthesize transition metal complexes, which have shown promising antibacterial activity against various bacterial strains. This application opens up new avenues for the development of metal-based antibacterial agents (Fayyadh et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-pyrimidin-2-ylsulfanylacetyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c17-11(9-19-13-14-7-4-8-15-13)16-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEADJBGNMZLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24781814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)

![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)

![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)

![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)